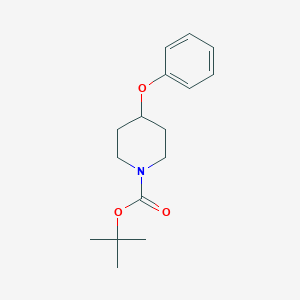

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-phenoxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-phenoxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-phenoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHLPJBINLOQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476754 | |

| Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155989-69-8 | |

| Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-phenoxypiperidine-1-carboxylate, a vital building block in the synthesis of a wide array of therapeutic agents. As a Senior Application Scientist, the following sections will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry, grounded in established scientific literature.

Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. The Boc protecting group provides stability during synthetic transformations and allows for facile deprotection under acidic conditions, a crucial feature in multi-step drug synthesis. The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Its structural rigidity and the specific orientation of the phenoxy group allow for precise interactions with biological targets. This compound serves as a critical intermediate, enabling chemists to introduce this valuable pharmacophore into more complex drug candidates.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of tert-butyl 4-phenoxypiperidine-1-carboxylate are foundational to its utility in organic synthesis.

IUPAC Name: tert-butyl 4-phenoxypiperidine-1-carboxylate

Chemical Formula: C₁₆H₂₃NO₃

Molecular Weight: 293.36 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 71-72 °C (for the related tert-butyl 4-oxopiperidine-1-carboxylate) | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| Appearance | Expected to be a white to off-white solid. | [2] |

| Storage | Store in a cool, dry place away from incompatible materials. | [2] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a protected 4-hydroxypiperidine with phenol under basic conditions. The following protocol is adapted from established procedures for similar compounds.[3]

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

To a solution of 4-hydroxypiperidine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid, which can be used in the next step without further purification.

Causality: The Boc group is introduced to protect the nitrogen of the piperidine ring from participating in subsequent reactions, ensuring the desired regioselectivity. THF is an excellent solvent for this reaction due to its ability to dissolve both the starting material and the Boc anhydride.

Step 2: Synthesis of tert-Butyl 4-phenoxypiperidine-1-carboxylate (Mitsunobu Reaction)

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-phenoxypiperidine-1-carboxylate.

Causality: The Mitsunobu reaction is a reliable method for converting a primary or secondary alcohol to a variety of functional groups, in this case, a phenoxy ether, with inversion of stereochemistry at the alcohol carbon. The use of DEAD or DIAD and triphenylphosphine activates the hydroxyl group for nucleophilic attack by phenol.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.99-6.89 (m, 3H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 3.75-3.65 (m, 2H, N-CH₂), 3.35-3.25 (m, 2H, N-CH₂), 2.05-1.95 (m, 2H, CH₂), 1.85-1.75 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0 (Ar-C-O), 154.9 (C=O), 129.5 (Ar-CH), 121.0 (Ar-CH), 116.5 (Ar-CH), 80.0 (O-C(CH₃)₃), 72.0 (O-CH), 41.0 (N-CH₂), 31.0 (CH₂), 28.5 (C(CH₃)₃).

-

Mass Spectrometry (ESI-MS): m/z 294.1 [M+H]⁺, 316.1 [M+Na]⁺.

-

Infrared (FT-IR) (cm⁻¹): 2975 (C-H stretch), 1690 (C=O stretch, carbamate), 1595, 1490 (C=C stretch, aromatic), 1240 (C-O stretch, ether), 1160 (C-O stretch, carbamate).

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The 4-phenoxypiperidine scaffold is present in drugs targeting a range of conditions, including neurological disorders and cancer.

-

As a Precursor to Kinase Inhibitors: Many kinase inhibitors incorporate the 4-phenoxypiperidine moiety to interact with the hinge region of the kinase domain. The title compound serves as a readily available starting material for the elaboration of more complex structures. For instance, derivatives of this scaffold have been explored in the development of inhibitors for receptor tyrosine kinases.[3]

-

In the Synthesis of CNS-active Agents: The lipophilic nature of the phenoxy group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the central nervous system.

-

As a Building Block for Novel Scaffolds: The piperidine ring can be further functionalized after deprotection of the Boc group, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-phenoxypiperidine-1-carboxylate. While a specific safety data sheet (SDS) for this compound is not available, the following guidelines are based on data for structurally related compounds.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

-

Always consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatility of the 4-phenoxypiperidine scaffold make it a valuable tool for drug discovery and development professionals. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, offering a solid foundation for its use in the laboratory.

References

-

Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

ChemBK. (2024, April 9). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Foreword: Strategic Importance in Medicinal Chemistry

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a key heterocyclic building block in modern drug discovery. Its rigid piperidine core, appended with a phenoxy moiety, provides a versatile scaffold for interacting with a range of biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a focus on practical, field-proven methodologies suitable for research and development laboratories.

Primary Synthetic Pathway: The Mitsunobu Reaction

The Mitsunobu reaction stands out as a highly efficient and reliable method for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate. This reaction facilitates the formation of a carbon-oxygen bond between an alcohol and a nucleophile, in this case, the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate and phenol, respectively. The reaction is driven by a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

Mechanism of Action: A Stepwise Perspective

The elegance of the Mitsunobu reaction lies in its ability to activate the hydroxyl group of the alcohol for nucleophilic attack under mild conditions. The key steps are as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.

-

Proton Transfer: The acidic phenol protonates the betaine, generating a protonated phosphonium species and the phenoxide anion, which will act as the nucleophile.

-

Formation of the Oxyphosphonium Salt: The alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, then attacks the activated phosphonium species, displacing the dialkyl hydrazinedicarboxylate and forming a highly reactive oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The phenoxide ion, now a potent nucleophile, attacks the carbon bearing the oxyphosphonium group in a classic SN2 fashion. This results in the inversion of stereochemistry at that carbon (though in this case, the starting material is achiral) and the formation of the desired ether linkage, yielding tert-butyl 4-phenoxypiperidine-1-carboxylate. Triphenylphosphine oxide is formed as a byproduct.

Figure 1: Conceptual workflow of the Mitsunobu reaction for the synthesis of the target compound.

Experimental Protocol: Mitsunobu Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | 201.26 | 3.1 |

| Phenol | 108-95-2 | 94.11 | 3.1 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 3.1 |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 3.1 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 16 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (3.1 mmol), phenol (3.1 mmol), and triphenylphosphine (3.1 mmol).

-

Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (16 mL).

-

Initiation of Reaction: Slowly add diisopropyl azodicarboxylate (3.1 mmol) to the reaction mixture at room temperature. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel. The specific eluent system will need to be determined by TLC analysis but a gradient of ethyl acetate in hexanes is a good starting point. The final product, tert-butyl 4-phenoxypiperidine-1-carboxylate, is typically isolated as an oil or a white solid.

Alternative Synthetic Pathway: The Williamson Ether Synthesis

While the Mitsunobu reaction is highly effective, the Williamson ether synthesis presents a viable and often more cost-effective alternative, particularly for large-scale production. This classical method involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester. In the context of synthesizing our target molecule, this would involve the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an activated phenyl derivative.

A more common variation for this specific target molecule involves activating the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate by converting it into a good leaving group, such as a tosylate or mesylate. This activated intermediate is then reacted with sodium phenoxide.

Conceptual Two-Step Williamson Approach

-

Activation of the Hydroxyl Group: tert-Butyl 4-hydroxypiperidine-1-carboxylate is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding tosylate or mesylate ester. This transforms the hydroxyl group into a much better leaving group.

-

Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium phenoxide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenoxide ion displaces the tosylate or mesylate group via an SN2 reaction to furnish tert-butyl 4-phenoxypiperidine-1-carboxylate.

Figure 2: A conceptual diagram of the two-step Williamson ether synthesis approach.

Post-Synthetic Modification: Deprotection of the Boc Group

The Boc protecting group on the piperidine nitrogen is robust under many reaction conditions but can be readily removed under acidic conditions to yield the free secondary amine, 4-phenoxypiperidine. This deprotection step is often necessary for subsequent functionalization of the nitrogen atom.

Experimental Protocol: Boc Deprotection

A common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent.

-

Reaction Setup: Dissolve tert-butyl 4-phenoxypiperidine-1-carboxylate (e.g., 453 mg) in dichloromethane (10 mL).

-

Acid Addition: Add trifluoroacetic acid (e.g., 1.4 mL) to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 2.5 hours.

-

Workup: Concentrate the reaction mixture to remove the solvent and excess TFA. The resulting trifluoroacetate salt can be neutralized with a base (e.g., 1.5 M NaOH) and extracted with an organic solvent to isolate the free 4-phenoxypiperidine.

Conclusion

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is a critical process in the development of numerous pharmaceutical compounds. The Mitsunobu reaction offers a reliable and high-yielding pathway under mild conditions, making it a preferred choice in many research settings. For larger-scale synthesis, the more traditional Williamson ether synthesis provides a cost-effective alternative. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and the specific requirements of the subsequent chemical transformations. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important building block.

References

-

Wang, M., Wang, W., & Q, A. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Nilsson, P., et al. (2017). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules, 22(10), 1688. [Link]

-

LookChem. (n.d.). N-BOC-4-Hydroxypiperidine. Retrieved January 23, 2026, from [Link]

-

MDPI. (2017). Current Aspects of Radiopharmaceutical Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

-

Uppsala University. (2017). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. DIVA. [Link]

- Leonori, D., et al. (2021). The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT)

A Comprehensive Technical Guide to tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

This technical guide provides an in-depth overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key chemical intermediate in the synthesis of various synthetic opioids. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Introduction and Strategic Importance

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP, is a synthetically versatile molecule. Its strategic importance lies in its role as a direct precursor to 4-anilinopiperidine, a core scaffold for a range of potent synthetic opioids, including fentanyl and its analogues.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled chemical manipulations at other positions of the molecule before its removal to yield the secondary amine, which is then typically acylated. Due to its application in the synthesis of controlled substances, the possession, sale, and importation of 1-Boc-4-AP are heavily regulated in many jurisdictions.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1-Boc-4-AP is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 125541-22-2 | [1][2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.38 g/mol | [1] |

| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Boc-4-AP is a critical process for obtaining the precursor required for further elaboration into target molecules. A common and efficient method involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with aniline.

Experimental Protocol: Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of 1-Boc-4-AP.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add aniline (1.1 equivalents) and acetic acid (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of STAB is strategic as it is a mild and selective reducing agent for imines and enamines, minimizing side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Boc-4-AP via reductive amination.

Caption: Synthetic workflow for 1-Boc-4-AP.

Applications in Drug Development and Forensic Science

The primary application of 1-Boc-4-AP is as a crucial building block in the synthesis of 4-anilinopiperidine-based opioids.

Role as a Precursor in Fentanyl Synthesis

The Boc-protecting group in 1-Boc-4-AP can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield 4-anilinopiperidine. This secondary amine is then acylated with propionyl chloride to produce fentanyl. This synthetic route is of significant interest to law enforcement and forensic chemists for tracking the illicit manufacturing of controlled substances.

Logical Relationship Diagram

The following diagram illustrates the role of 1-Boc-4-AP as a key intermediate.

Caption: Role of 1-Boc-4-AP in fentanyl synthesis.

Safety and Handling

Appropriate safety precautions must be observed when handling 1-Boc-4-AP.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Analytical Characterization

The identity and purity of 1-Boc-4-AP should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. Available from: [Link]

-

tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate . ChemBK. Available from: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate . CAS Common Chemistry. Available from: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate . PubChem. Available from: [Link]

-

1-Boc-4-AP . PubChem. Available from: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . ResearchGate. Available from: [Link]

-

1-Boc-4-AP . Wikipedia. Available from: [Link]

-

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate . PubChem. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Tert-butyl 4-phenoxypiperidine-1-carboxylate

This guide provides an in-depth technical overview of the essential physical and chemical properties of tert-butyl 4-phenoxypiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted characteristics of this compound and details the rigorous experimental methodologies required for their empirical validation. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols for robust scientific inquiry.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its substitution at the 4-position with a phenoxy group, combined with the nitrogen atom's protection by a tert-butoxycarbonyl (Boc) group, renders tert-butyl 4-phenoxypiperidine-1-carboxylate a valuable and versatile intermediate in the synthesis of more complex molecules. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a critical step in multi-step synthetic pathways. Understanding the fundamental physical properties of this intermediate is paramount for its effective use in process development, formulation, and quality control.

Piperidine derivatives are crucial building blocks in drug discovery. For instance, related structures are key intermediates in the synthesis of kinase inhibitors like Vandetanib, which is used in cancer therapy. Furthermore, the piperidine framework often serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Predicted Physicochemical Properties

While direct experimental data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not extensively available in the public domain, we can infer its properties from closely related analogs and computational models. The following table summarizes these predicted characteristics.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₆H₂₃NO₃ | Calculated from the chemical structure. |

| Molecular Weight | 293.36 g/mol | Calculated from the molecular formula. |

| Physical State | White to off-white solid | Based on the typical appearance of similar piperidine derivatives like tert-butyl 4-cyano-4-phenyl-piperidine-1-carboxylate, which is a white crystalline solid.[1] |

| Melting Point | 70 - 80 °C | Inferred from structurally similar compounds. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate has a melting point of 75-76 °C.[2] Tert-butyl 4-oxopiperidine-1-carboxylate melts at 71-72 °C.[3] |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for compounds of this molecular weight. Decomposition at elevated temperatures is common for molecules with multiple functional groups. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The presence of both polar (ether, carbamate) and non-polar (phenyl, tert-butyl) moieties suggests good solubility in a range of organic solvents. The large hydrophobic surface area predicts poor aqueous solubility. A related compound, tert-butyl 4-cyano-4-phenyl-piperidine-1-carboxylate, is noted to have good solubility.[1] |

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the precise determination of the physical properties of tert-butyl 4-phenoxypiperidine-1-carboxylate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

Figure 2: General Workflow for Spectroscopic Characterization.

Determination of Solubility

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add a known amount of the compound to a fixed volume of each solvent in a vial.

-

Equilibration: Agitate the vials at a constant temperature until equilibrium is reached.

-

Analysis: Visually inspect for undissolved solid. For quantitative analysis, filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Safety and Handling

While specific toxicity data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related piperidine derivatives, the following hazards may be anticipated:

-

Skin Irritation: May cause skin irritation. [4][5]* Eye Irritation: May cause serious eye irritation. [4][5]* Respiratory Irritation: May cause respiratory irritation if inhaled. [4][5] Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a valuable synthetic intermediate with predictable physicochemical properties based on its chemical structure and comparison with analogous compounds. This guide provides a comprehensive framework for its empirical characterization, emphasizing robust and validated experimental methodologies. The detailed protocols for determining its melting point, spectroscopic identity, and solubility will enable researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. ChemBK. [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-phenoxypiperidine-1-carboxylate, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its applications in the development of novel therapeutics.

Core Molecular Attributes

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. This structure is a common scaffold in the design of biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₃ | Calculated |

| Molecular Weight | 277.36 g/mol | Calculated |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2 | Deduced |

| InChI Key | InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-9-14(10-12-17)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | Deduced |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate is most commonly achieved through a nucleophilic substitution reaction, primarily the Williamson ether synthesis. This method offers a reliable and efficient route to the target compound.

Preferred Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this context, the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an activated phenol derivative. However, a more common and effective approach for this specific transformation is the Mitsunobu reaction, which allows for the coupling of an alcohol and a nucleophile (in this case, phenol) under milder conditions.

A plausible and efficient synthesis involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with phenol under Mitsunobu conditions. This reaction typically utilizes a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Scheme:

Figure 1: General scheme for the synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate via the Mitsunobu reaction.

Step-by-Step Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, and provides a likely experimental procedure.[1]

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate and triphenylphosphine in anhydrous THF.

-

Add phenol to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the stirred solution. A color change is typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure tert-butyl 4-phenoxypiperidine-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the phenoxy group (multiplets between 6.8 and 7.3 ppm). The proton at the 4-position of the piperidine ring, attached to the oxygen, would likely appear as a multiplet around 4.3-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 and 80 ppm), the piperidine ring carbons (in the range of 30-70 ppm), and the aromatic carbons (between 115 and 160 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 278.36.

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 4-phenoxypiperidine-1-carboxylate scaffold is a valuable building block in the synthesis of a wide range of biologically active compounds. The piperidine ring is a common motif in many approved drugs, and the phenoxy group can be readily modified to explore structure-activity relationships (SAR).

The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This versatility makes it a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. For instance, similar structures are key intermediates in the synthesis of kinase inhibitors like Vandetanib, which is used in cancer therapy.[1]

Sources

A Technical Guide to the Solubility of Tert-butyl 4-phenoxypiperidine-1-carboxylate: Principles and Experimental Determination

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a molecule like tert-butyl 4-phenoxypiperidine-1-carboxylate, a common building block in medicinal chemistry, understanding its solubility is not merely an academic exercise. It is a critical parameter that influences everything from reaction kinetics in synthesis, to the ease of purification, and most importantly, the design of formulation strategies for preclinical studies. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility of tert-butyl 4-phenoxypiperidine-1-carboxylate, tailored for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Behavior

Tert-butyl 4-phenoxypiperidine-1-carboxylate possesses a molecular architecture that suggests a nuanced solubility profile. The molecule can be dissected into three key regions:

-

The Lipophilic Core: The phenoxy and piperidine rings, along with the tert-butyl group, create a significant nonpolar character. This suggests good solubility in nonpolar organic solvents.

-

The Polar Moieties: The ether linkage and the carbonyl group of the carbamate introduce polarity and the potential for hydrogen bond acceptance. This may confer some solubility in polar aprotic solvents.

-

The BOC-Protecting Group: The tert-butoxycarbonyl (BOC) group is known to influence the solid-state properties of molecules and can affect their solubility in various solvents. The slow rotation of the carbamate C-N bond can also impact molecular packing and interactions.[1]

Given these features, it is anticipated that tert-butyl 4-phenoxypiperidine-1-carboxylate will exhibit high solubility in a range of organic solvents and limited solubility in aqueous media. Unmodified piperidines can be water-soluble due to hydrogen bonding with the nitrogen atom; however, the presence of the bulky, lipophilic BOC group and the phenoxy substituent significantly diminishes this potential.[] The solubility in aqueous solutions is not expected to be significantly influenced by pH within the typical physiological range, as the molecule lacks readily ionizable functional groups.

Illustrative Solubility Data

While specific experimental data for tert-butyl 4-phenoxypiperidine-1-carboxylate is not widely published, the following table provides an illustrative guide to its expected solubility based on its structural characteristics and the behavior of similar compounds.[3] Researchers should verify these predictions through experimental determination.

| Solvent Class | Example Solvents | Expected Solubility Classification | Rationale |

| Nonpolar Aprotic | Toluene, Hexanes | Soluble | The significant nonpolar surface area from the phenyl and tert-butyl groups will interact favorably with these solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Freely Soluble | These solvents can effectively solvate both the nonpolar regions and the polar ether and carbamate functionalities of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Sparingly Soluble | The ability of these solvents to hydrogen bond may be less effective in disrupting the crystal lattice compared to polar aprotic solvents for this specific structure. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Practically Insoluble | The large lipophilic character of the molecule will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water. |

Experimental Determination of Solubility

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound. This is a critical parameter for late-stage preclinical development and formulation.[4][5]

-

Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[6][7][8]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[9]

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.[10]

-

Preparation:

-

Accurately weigh an excess of tert-butyl 4-phenoxypiperidine-1-carboxylate into a series of glass vials. An amount sufficient to create a visible suspension is necessary.[9]

-

Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined time. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[11]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same solvent.

-

Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[11] The use of HPLC is advantageous as it can also detect any potential degradation of the compound.[11]

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from the samples where equilibrium was confirmed.

-

The pH of aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly.[9]

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This method is a higher-throughput approach to estimate solubility, suitable for early-stage drug discovery.

A concentrated stock solution of the compound in a water-miscible organic solvent (usually DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering).

-

Preparation:

-

Prepare a high-concentration stock solution of tert-butyl 4-phenoxypiperidine-1-carboxylate in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

-

-

Compound Addition:

-

Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer in the microplate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

-

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Foundation for Rational Drug Development

References

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available from: [Link]

-

Wang M, Wang W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press; 2014. Available from: [Link]

-

PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Yodran Cheng, et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed; 2024. Available from: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

World Health Organization. Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. 2018. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 2014. Available from: [Link]

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

-

ResearchGate. Summary of solubility measurement protocols of each company before harmonization. Available from: [Link]

-

Unknown. Experiment 1 Determination of Solubility Class. Available from: [Link]

-

World Health Organization. Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. 2023. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

Solubility of Things. Piperidine. Available from: [Link]

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. evotec.com [evotec.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

A Spectroscopic Guide to tert-Butyl 4-phenoxypiperidine-1-carboxylate: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-phenoxypiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction

tert-Butyl 4-phenoxypiperidine-1-carboxylate (N-Boc-4-phenoxypiperidine) is a heterocyclic compound featuring a piperidine ring substituted with a phenoxy group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The Boc protecting group is crucial in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule. The phenoxypiperidine moiety is a common scaffold in a variety of biologically active compounds, making the spectroscopic characterization of this intermediate essential for quality control and structural confirmation in synthetic workflows.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For tert-butyl 4-phenoxypiperidine-1-carboxylate, both ¹H and ¹³C NMR provide critical information about its molecular framework.

A. ¹H NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | m | 2H | Ar-H (meta) |

| 6.95 - 6.90 | m | 3H | Ar-H (ortho, para) |

| 4.40 - 4.30 | m | 1H | O-CH (piperidine) |

| 3.75 - 3.65 | m | 2H | N-CH₂ (axial) |

| 3.35 - 3.25 | m | 2H | N-CH₂ (equatorial) |

| 2.00 - 1.90 | m | 2H | C-CH₂ (axial) |

| 1.80 - 1.70 | m | 2H | C-CH₂ (equatorial) |

| 1.48 | s | 9H | C(CH₃)₃ |

Interpretation and Rationale:

The aromatic protons of the phenoxy group are expected to appear in the downfield region of the spectrum (δ 6.90-7.30 ppm) due to the deshielding effect of the aromatic ring current. The proton on the carbon bearing the phenoxy group (O-CH) is anticipated around δ 4.30-4.40 ppm, shifted downfield by the adjacent electronegative oxygen atom. The piperidine ring protons attached to the nitrogen (N-CH₂) and the other ring carbons (C-CH₂) will exhibit complex multiplets due to conformational chair-flipping and spin-spin coupling. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately δ 1.48 ppm, a characteristic signal for the Boc protecting group.

B. ¹³C NMR Spectroscopy

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | Ar-C (ipso, attached to O) |

| 154.9 | C=O (carbamate) |

| 129.5 | Ar-CH (meta) |

| 121.0 | Ar-CH (para) |

| 116.0 | Ar-CH (ortho) |

| 79.5 | C (CH₃)₃ |

| 72.0 | O-C H (piperidine) |

| 41.0 | N-C H₂ |

| 31.0 | C-C H₂ |

| 28.4 | C(C H₃)₃ |

Interpretation and Rationale:

The carbonyl carbon of the Boc group is expected at a significantly downfield chemical shift (δ ~155 ppm). The aromatic carbons will appear in the range of δ 116-157 ppm, with the ipso-carbon (attached to the piperidine oxygen) being the most downfield. The quaternary carbon of the tert-butyl group is found around δ 79.5 ppm, while the methyl carbons are observed at approximately δ 28.4 ppm. The piperidine ring carbons will have distinct chemical shifts depending on their substitution and position relative to the nitrogen and oxygen atoms.

C. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl 4-phenoxypiperidine-1-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR (KBr) - Predicted Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (ether) |

| 1160 | Strong | C-N stretch (carbamate) |

Interpretation and Rationale:

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the carbamate group at approximately 1695 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The C-O stretching of the phenoxy ether linkage and the C-N stretching of the carbamate will also be observable in the fingerprint region.

A. Experimental Protocol for IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization (ESI-MS) - Predicted Data

| m/z | Ion |

| 292.18 | [M+H]⁺ |

| 236.12 | [M - C₄H₈ + H]⁺ |

| 192.13 | [M - Boc + H]⁺ |

| 178.11 | [M - C₆H₅O + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Interpretation and Rationale:

In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (C₄H₈) or the entire tert-butyl group. The loss of the phenoxy group is another plausible fragmentation pathway. The presence of the tert-butyl carbocation at m/z 57 is also a characteristic fragment for Boc-protected compounds.

A. Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Analyze the sample in positive ion mode.

-

Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Data Acquisition Workflow

An In-Depth Technical Guide on the Potential Mechanism of Action of Tert-butyl 4-phenoxypiperidine-1-carboxylate

Abstract

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a phenoxy substituent at the 4-position. While primarily recognized in the scientific literature as a versatile synthetic intermediate in the development of pharmacologically active molecules, its intrinsic biological activities and specific mechanism of action are not extensively characterized. This technical guide provides a comprehensive analysis of the structural components of tert-butyl 4-phenoxypiperidine-1-carboxylate, explores its potential mechanisms of action based on the well-established pharmacology of related phenoxypiperidine and piperidine-containing compounds, and outlines a detailed experimental framework for elucidating its precise biological targets and downstream signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities.

Introduction: Deconstructing a Valuable Synthetic Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for three-dimensional diversification.[1][2][3] The subject of this guide, tert-butyl 4-phenoxypiperidine-1-carboxylate, integrates this privileged heterocycle with a phenoxy group, a common feature in many biologically active compounds. The presence of the Boc protecting group on the piperidine nitrogen renders the molecule stable and suitable for a variety of chemical transformations, explaining its frequent appearance as a building block in medicinal chemistry campaigns.[4][5]

A notable derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases.[6][7] This connection underscores the potential of the phenoxypiperidine core to be elaborated into highly specific and potent therapeutic agents. While the direct biological activity of the parent compound remains to be fully elucidated, its structural components suggest several plausible avenues for investigation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the known pharmacology of structurally related compounds, we can hypothesize several potential mechanisms of action for tert-butyl 4-phenoxypiperidine-1-carboxylate. These hypotheses provide a rational starting point for experimental validation.

Interaction with G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is a well-established pharmacophore for a multitude of GPCRs, particularly those in the central nervous system. The phenylpiperidine subclass, for instance, forms the core of potent opioid receptor modulators like fentanyl and meperidine.[8]

-

Hypothesis: Tert-butyl 4-phenoxypiperidine-1-carboxylate may act as a ligand for one or more GPCRs. The phenoxy group could engage in pi-stacking or hydrogen bonding interactions within the receptor's binding pocket, while the piperidine ring provides a crucial anchoring point.

Modulation of Ion Channels

Various piperidine-containing molecules have been shown to modulate the activity of ion channels. For example, certain derivatives exhibit activity at calcium, potassium, or sodium channels, influencing neuronal excitability and other physiological processes.

-

Hypothesis: The compound could directly bind to and modulate the function of voltage-gated or ligand-gated ion channels. The lipophilic nature of the tert-butyl and phenyl groups may facilitate its interaction with the transmembrane domains of these channels.

Enzyme Inhibition

The piperidine ring can be found in the structure of numerous enzyme inhibitors. As previously mentioned, derivatives of tert-butyl 4-phenoxypiperidine-1-carboxylate are precursors to kinase inhibitors.[5][6][7]

-

Hypothesis: While less likely to be a potent inhibitor in its current form, tert-butyl 4-phenoxypiperidine-1-carboxylate could exhibit weak inhibitory activity against certain enzymes. The phenoxy moiety might mimic the substrate or a cofactor, leading to competitive or non-competitive inhibition.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of tert-butyl 4-phenoxypiperidine-1-carboxylate, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each stage of the investigation building upon the results of the previous one.

Initial Target Screening: Broad-Based Profiling

The first step is to perform a broad screen to identify potential biological targets.

Experimental Protocol: Receptor and Enzyme Profiling Panel

-

Objective: To identify potential molecular targets of tert-butyl 4-phenoxypiperidine-1-carboxylate from a large panel of receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Utilize a commercially available broad-panel screening service (e.g., Eurofins' SafetyScreen44 or similar).

-

Submit tert-butyl 4-phenoxypiperidine-1-carboxylate for testing at a standard concentration (e.g., 10 µM).

-

The service will perform radioligand binding assays for a wide range of targets.

-

-

Data Analysis:

-

Analyze the percentage of inhibition or stimulation for each target.

-

Identify "hits" as targets showing significant activity (e.g., >50% inhibition at 10 µM).

-

-

Causality: This initial screen is unbiased and provides a broad overview of potential interactions, guiding the subsequent, more focused investigations.

Target Validation and Affinity Determination

Once potential targets are identified, the next step is to validate these interactions and determine the binding affinity.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To confirm the interaction of tert-butyl 4-phenoxypiperidine-1-carboxylate with a specific target identified in the initial screen and to determine its binding affinity (Ki).

-

Methodology:

-

Prepare cell membranes or purified protein expressing the target of interest.

-

Incubate the membranes/protein with a known radiolabeled ligand for the target in the presence of increasing concentrations of tert-butyl 4-phenoxypiperidine-1-carboxylate.

-

Separate the bound and free radioligand using filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Fit the data to a one-site competition binding model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Trustworthiness: This experiment directly measures the binding interaction, providing robust evidence for target engagement.

Functional Characterization: Assessing Biological Activity

After confirming binding, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, or allosteric modulator).

Experimental Protocol: Cellular Functional Assay

-

Objective: To determine the functional activity of tert-butyl 4-phenoxypiperidine-1-carboxylate on its validated target in a cellular context.

-

Methodology (Example for a GPCR):

-

Use a cell line stably expressing the target GPCR.

-

Stimulate the cells with a known agonist for the receptor in the presence and absence of increasing concentrations of tert-butyl 4-phenoxypiperidine-1-carboxylate.

-

Measure the downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization, using appropriate assay kits (e.g., HTRF, FRET, or fluorescent dyes).

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence of the test compound.

-

Analyze the curves to determine if the compound acts as a competitive or non-competitive antagonist (shift in EC50 or decrease in Emax, respectively) or as an agonist (elicits a response on its own).

-

-

Expertise: The choice of the functional assay will depend on the nature of the target and its known signaling pathways, requiring an understanding of the underlying biology.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental results.

Table 1: Hypothetical Binding Affinity Data for Tert-butyl 4-phenoxypiperidine-1-carboxylate

| Target | Radioligand | Ki (nM) |

| Mu-Opioid Receptor | [³H]-DAMGO | 520 |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 1250 |

| L-type Calcium Channel | [³H]-Nitrendipine | >10,000 |

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

Caption: A four-phase experimental workflow for the systematic elucidation of the mechanism of action.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: A potential mechanism involving antagonism of a Gi-coupled GPCR, leading to disinhibition of adenylate cyclase.

Conclusion and Future Directions

Tert-butyl 4-phenoxypiperidine-1-carboxylate represents a valuable chemical entity, not only as a synthetic intermediate but also as a potential starting point for the discovery of novel therapeutic agents. While its specific mechanism of action is yet to be defined, its structural features point towards plausible interactions with GPCRs, ion channels, or enzymes. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate its biological activity, validate its molecular targets, and elucidate its functional consequences. Future studies should focus on executing this workflow, and any confirmed "hits" should be followed up with structure-activity relationship (SAR) studies to optimize potency and selectivity, potentially leading to the development of new and effective therapeutics.

References

-

Wang, M., Wang, W., & Q, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

-

Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(4S), S123–S136. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 4-phenoxypiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-phenoxypiperidine-1-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document will delve into its synthesis, with a focus on a robust and widely applicable method, its physicochemical properties, and its emerging applications, particularly as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a phenoxy group at the 4-position of the piperidine ring creates a valuable pharmacophore, the 4-phenoxypiperidine moiety, which has been identified as a key structural element in molecules targeting a range of biological entities, including G-protein coupled receptors and enzymes.

Tert-butyl 4-phenoxypiperidine-1-carboxylate, with its Boc-protected nitrogen, serves as a stable and readily functionalizable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being robust under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, enabling further elaboration of the piperidine nitrogen. This makes the title compound a crucial starting material for the synthesis of diverse libraries of compounds for drug discovery programs.

Synthesis of Tert-butyl 4-phenoxypiperidine-1-carboxylate